molecular formula C9H7NO2 B1396574 Methyl 5-ethynylnicotinate CAS No. 154498-29-0

Methyl 5-ethynylnicotinate

Cat. No. B1396574
Key on ui cas rn: 154498-29-0
M. Wt: 161.16 g/mol
InChI Key: HVJJQYJRZUJBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383827B2

Procedure details

To methyl 5-bromonicotinate (3.0 g, 13.89 mmol) in TEA (50 mL) under N2 was added ethynyltrimethylsilane (5.83 mL, 41.7 mmol), copper(I) iodide (0.132 g, 0.694 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.487 g, 0.694 mmol). The reaction was stirred at 50° C. for 1 h. The reaction was cooled to room temperature and filtered to remove the solids. The precipitate was washed thoroughly with ethyl acetate. The filtrate was then washed with water twice and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford a black color solid. Assuming 100% conversion this was taken on to next step for TMS removal. The crude was dissolved in MeOH (50 mL) and potassium carbonate (0.480 g, 3.47 mmol) was added to it. The reaction mixture was stirred for 30 min. The solids were filtered off, the filtrate was concentrated in vacuo. The crude was purified by silica gel flash chromatography using DCM-MeOH: 90-10 to give pure product 5-Ethynyl-nicotinic acid methyl ester as a light yellow solid. ESI-MS: m/z 162.1 (M+H)+
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.83 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
50 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.132 g
Type
catalyst
Reaction Step One
Quantity
0.487 g
Type
catalyst
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[C:12]([Si](C)(C)C)#[CH:13].C(=O)([O-])[O-].[K+].[K+]>[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:10][O:9][C:7](=[O:8])[C:6]1[CH:11]=[C:2]([C:12]#[CH:13])[CH:3]=[N:4][CH:5]=1 |f:2.3.4,^1:28,47|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)OC)C1
Name
Quantity
5.83 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
TEA
Quantity
50 mL
Type
solvent
Smiles
Name
copper(I) iodide
Quantity
0.132 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.487 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 50° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solids
WASH
Type
WASH
Details
The precipitate was washed thoroughly with ethyl acetate
WASH
Type
WASH
Details
The filtrate was then washed with water twice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a black color solid
CUSTOM
Type
CUSTOM
Details
this was taken on to next step for TMS removal
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in MeOH (50 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C1=CN=CC(=C1)C#C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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